Methylcarbamodithioate

Description

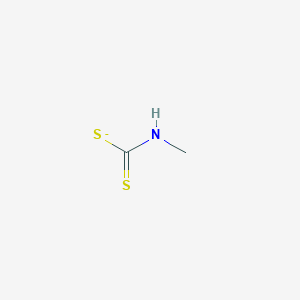

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H4NS2- |

|---|---|

Molecular Weight |

106.19 g/mol |

IUPAC Name |

N-methylcarbamodithioate |

InChI |

InChI=1S/C2H5NS2/c1-3-2(4)5/h1H3,(H2,3,4,5)/p-1 |

InChI Key |

HYVVJDQGXFXBRZ-UHFFFAOYSA-M |

SMILES |

CNC(=S)[S-] |

Canonical SMILES |

CNC(=S)[S-] |

Origin of Product |

United States |

Synthetic Methodologies for Methylcarbamodithioate and Its Chemical Derivatives

Classical and Contemporary Synthetic Routes to Methylcarbamodithioate

The fundamental structure of this compound is typically assembled from simple, readily available starting materials. The core reaction involves the combination of methylamine (B109427) and carbon disulfide.

The classical synthesis of this compound salts is centered on the nucleophilic addition reaction. wikipedia.org In this process, the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of a carbon-heteroatom double bond, such as the C=S bond in carbon disulfide. wikipedia.org

The general mechanism can be described as:

Nucleophilic Attack: Methylamine attacks the carbon atom of carbon disulfide.

Intermediate Formation: A methylcarbamodithioic acid intermediate is formed. nih.gov

Deprotonation: The acidic proton on the nitrogen is removed by a base (e.g., another methylamine molecule) to form the stable this compound salt.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules in a single step, avoiding the isolation of intermediates. researchgate.net For the synthesis of this compound derivatives, MCRs typically involve the reaction of an amine, carbon disulfide, and a third component, which is usually an electrophilic reagent. sciexplore.irresearchgate.net This approach is advantageous for creating diverse molecular scaffolds. researchgate.net

A prominent strategy involves the in-situ formation of the this compound salt from an amine and carbon disulfide, which then acts as a nucleophile, attacking an electrophile in the same reaction vessel. researchgate.net For instance, nitrophenyl this compound derivatives have been synthesized through a one-pot reaction of an amine, carbon disulfide, and fluoronitrobenzene. sciexplore.irresearchgate.net In this reaction, the dithiocarbamate (B8719985) salt is formed and subsequently attacks the fluoronitrobenzene via nucleophilic aromatic substitution to yield the final product. researchgate.net

Another notable example is the catalyst- and additive-free multicomponent synthesis of S-benzyl dithiocarbamates. acs.org This reaction proceeds at room temperature by combining para-quinone methides (p-QMs), amines, and carbon disulfide, producing excellent yields in a short time via a 1,6-conjugated addition mechanism. acs.org

| Amine Component | Third Component (Electrophile) | Product Type | Conditions | Reference |

|---|---|---|---|---|

| Methylamine | Fluoronitrobenzene | Nitrophenyl this compound | Not specified | sciexplore.irresearchgate.net |

| Various primary and secondary amines | para-Quinone Methides (p-QMs) | S-benzyl dithiocarbamates | Room temperature, catalyst-free | acs.org |

| Amine | Dialkyl acetylenedicarboxylates | Rhodanine derivatives | Not specified | researchgate.net |

Nucleophilic Addition Approaches

Synthesis of Substituted this compound Derivatives

The functional versatility of methylcarbamodithioates is greatly expanded by introducing substituents at the sulfur (S) or nitrogen (N) atoms.

S-substituted dithiocarbamates, often referred to as dithiocarbamate esters, are commonly prepared by the alkylation or arylation of a pre-formed dithiocarbamate salt. This two-step, one-pot process first involves the reaction of an amine with carbon disulfide to form the dithiocarbamate salt. Subsequently, an electrophilic reagent, typically an alkyl halide or a similar compound with a good leaving group, is added to the reaction mixture. The sulfur atom of the dithiocarbamate anion acts as a potent nucleophile, displacing the leaving group on the electrophile to form a new carbon-sulfur bond. nih.gov

A wide array of S-substituted derivatives can be synthesized using this method. For example, functionally substituted esters of N,N-diethyldithiocarbamic acid were synthesized by alkylating sodium diethyldithiocarbamate (B1195824) with various chloro-substituted esters in an aqueous medium. nih.gov Similarly, dithiocarbamate esters of parthenolide (B1678480) were prepared by reacting the dithiocarbamate salt, formed from an amine and carbon disulfide, with parthenolide (PTL), which serves as the electrophile. tandfonline.com This general procedure highlights the broad scope of electrophiles that can be employed to generate diverse S-substituted derivatives.

| Dithiocarbamate Source | Electrophile | Product | Reference |

|---|---|---|---|

| Sodium diethyldithiocarbamate | Allyl-2-chloroacetate | Functionally substituted ester of N,N-diethyldithiocarbamic acid | nih.gov |

| Amine + CS2 | Parthenolide (PTL) | Dithiocarbamate ester of PTL | tandfonline.com |

| Amine + CS2 | para-Quinone Methides | S-benzyl dithiocarbamate | acs.org |

The synthesis of N-substituted this compound analogues is typically achieved by starting with a primary or secondary amine that already contains the desired substituent. The fundamental reaction with carbon disulfide then proceeds as previously described, incorporating the N-substituent into the final dithiocarbamate structure. acs.org This approach has been used to create a wide variety of analogues, including those with heterocyclic moieties. acs.org

More advanced methods have been developed for introducing functional groups onto the nitrogen atom post-synthesis. One such strategy involves the use of benzotriazole (B28993) as a versatile activating group. semanticscholar.org In this multi-step process, dithiocarbamates are first reacted with an aldehyde and benzotriazole to form an N-(1-benzotriazolylalkyl)dithiocarbamate intermediate. The benzotriazolyl group can then be displaced by various nucleophiles, such as thiols or trialkyl phosphites, in the presence of a Lewis acid like zinc bromide. This methodology provides a novel route to complex N-(1-sulfanylalkyl) and N-[1-(dialkylphosphono)alkyl] dithiocarbamates, which are otherwise difficult to access. semanticscholar.org This approach significantly broadens the scope of accessible N-functionalized dithiocarbamate analogues. semanticscholar.orgsemanticscholar.org

Design and Preparation of S-Substituted Derivatives

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of dithiocarbamates to minimize environmental impact. nih.govvapourtec.com This involves the use of safer solvents, improving energy efficiency, and designing processes that maximize atom economy. vapourtec.comsynthiaonline.com

A significant advancement is the use of environmentally benign reaction media. rsc.org Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been successfully employed as green solvents for the one-pot, three-component synthesis of dithiocarbamate derivatives. These solvents not only facilitate the reaction, often leading to high yields in short reaction times, but can also be recovered and recycled for subsequent use. This approach eliminates the need for volatile and often toxic organic solvents. rsc.org

Furthermore, multicomponent reactions inherently align with green chemistry principles by improving atom economy and reducing waste, as they combine several steps into a single operation without isolating intermediates. researchgate.netacs.org The development of catalyst-free reaction conditions, such as the synthesis of S-benzyl dithiocarbamates at room temperature, further enhances the green credentials of these synthetic routes by reducing energy consumption and avoiding potentially toxic metal catalysts. acs.org

Advanced Structural Characterization and Spectroscopic Elucidation of Methylcarbamodithioate

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystal. nih.govlibretexts.org This technique offers detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. uwaterloo.cancsu.edu

Single crystal X-ray diffraction has been successfully employed to determine the structure of complex dithiocarbamate (B8719985) compounds. A notable example is the unintentional synthesis product, [(Methylcarbamothioyl)disulfanyl]methyl N-methylcarbamodithioate, which was characterized through this method. researchgate.netnih.gov The analysis revealed a triclinic crystal system with a P-1 space group. researchgate.net The detailed crystallographic data obtained from the diffraction experiment provides a foundational understanding of its molecular geometry.

The crystal structure was solved and refined using a full-matrix least-squares treatment on F² data, resulting in a comprehensive model of the atomic arrangement. nih.govmdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₀N₂S₅ researchgate.net |

| Molecular Weight (M) | 258.45 researchgate.net |

| Crystal System | Triclinic researchgate.net |

| Space Group | P-1 researchgate.net |

| a (Å) | 7.188 (1) researchgate.net |

| b (Å) | 7.884 (2) researchgate.net |

| c (Å) | 10.219 (2) researchgate.net |

| α (°) | 101.23 (3) researchgate.net |

| β (°) | 96.85 (3) researchgate.net |

| γ (°) | 102.74 (3) researchgate.net |

| Volume (V) (ų) | 546.0 (2) researchgate.net |

| Z | 2 researchgate.net |

| Temperature (K) | 293 researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) researchgate.net |

| Density (calculated) (Mg m⁻³) | 1.572 researchgate.net |

These noncovalent interactions are fundamental in chemical and biological recognition processes. nih.gov The disulfide portion of the molecule is notably twisted, with a C–S–S–C torsion angle of -90.13 (11)°. nih.gov Analysis of the crystal packing reveals how these individual molecules arrange themselves in a periodic lattice, governed by forces such as hydrogen bonding and van der Waals interactions. mdpi.com

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯S3 (intramolecular) | 0.86 | 2.50 | 3.073 (2) | 125 nih.gov |

| N2—H2⋯S1 (intermolecular) | 0.86 | 2.67 | 3.515 (2) | 168 nih.gov |

Single Crystal X-ray Diffraction Studies

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and probing the conformational characteristics of molecules.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, producing a spectrum that serves as a unique molecular "fingerprint". eag.comthermofisher.com This technique is highly effective for identifying the functional groups present in a compound. eag.com In derivatives of methylcarbamodithioate, characteristic absorption bands confirm the presence of key structural motifs. The N-H stretching vibration typically appears as a broad peak, while the C-N and CS₂ groups also exhibit distinct absorptions. rsc.orgresearchgate.net For instance, analysis of various dithiocarbamate esters shows a prominent N-H stretching band around 3279 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the CS₂ group are observed in the regions of 1084-1151 cm⁻¹ and 933-984 cm⁻¹, respectively. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example |

|---|---|---|

| N-H Stretch | ~3274 - 3400 rsc.orgresearchgate.net | Tetrahydrofuran-2-yl-1-phenylethylcarbamodithioate rsc.org |

| C-H Stretch | ~2868 - 2979 rsc.orgresearchgate.net | Tetrahydrofuran-2-yl (furan-2-yl)this compound rsc.org |

| C-N Stretch (thioureide) | ~1504 - 1516 rsc.org | Tetrahydrofuran-2-yl (furan-2-yl)this compound rsc.org |

| CS₂ Asymmetric Stretch | ~1084 - 1151 researchgate.net | General Dithiocarbamates researchgate.net |

| CS₂ Symmetric Stretch | ~933 - 984 researchgate.net | General Dithiocarbamates researchgate.net |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. horiba.comedinst.com It provides detailed information about a material's chemical structure, phase, and molecular interactions. horiba.com While an FTIR spectrum arises from vibrations that cause a change in dipole moment, a Raman spectrum results from vibrations that cause a change in polarizability. youtube.com

For this compound, Raman spectroscopy is particularly useful for analyzing the symmetric vibrations of the dithiocarbamate core. The symmetric C=S and C-S stretching modes, which may be weak in the infrared spectrum, are typically strong and easily observable in the Raman spectrum. youtube.com This allows for a more complete vibrational analysis when used in conjunction with FTIR. The technique is non-destructive and can often be performed with minimal sample preparation, even on aqueous solutions. horiba.comyoutube.com Each peak in a Raman spectrum corresponds to a specific molecular bond vibration, creating a distinct chemical fingerprint that can be used for identification. horiba.com

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule.

In studies of various this compound esters, the proton NMR (¹H NMR) spectrum typically shows a characteristic broad singlet for the N-H proton in the downfield region of approximately δ 8.4–8.7 ppm, indicating its attachment to an electron-withdrawing group. rsc.org The carbon NMR (¹³C NMR) spectrum is particularly informative, with the carbon atom of the dithiocarbamate group (N-CS₂) appearing at a significantly deshielded chemical shift, generally between δ 195–197 ppm. rsc.org This pronounced downfield shift is characteristic of carbons double-bonded to two sulfur atoms.

| Compound | Nucleus | Key Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| Tetrahydrofuran-2-yl (furan-2-yl)this compound rsc.org | ¹H | 8.69 (br s) | N-H |

| ¹³C | 197.1 | CS₂ | |

| Tetrahydrofuran-2-yl-1-phenylethylcarbamodithioate rsc.org | ¹H | 8.79 (br s) | N-H |

| ¹³C | 195.2 | CS₂ | |

| Tetrahydrofuran-2-yl ethylcarbamodithioate rsc.org | ¹H | 8.42 (br s) | N-H |

| ¹³C | 196.2 | CS₂ |

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy is a fundamental tool for the characterization of this compound compounds. The chemical shifts, signal multiplicities, and coupling constants of the protons provide valuable insights into the electronic environment and connectivity within the molecule.

In a representative substituted derivative such as ethyl N-benzyl-N-methylcarbamodithioate, the proton signals for the methyl group attached to the nitrogen atom are of particular interest. tandfonline.com Due to the partial double bond character of the C-N bond, which results in hindered rotation, the protons of the N-methyl group can become diastereotopic if the other substituent on the nitrogen is not a simple alkyl group. This can lead to the observation of separate signals for the methyl protons.

Detailed Research Findings:

Studies on various alkyldithiocarbamates have demonstrated the utility of ¹H NMR in conformational analysis. For instance, in ethyl N-benzyl-N-methylcarbamodithioate, the N-methyl protons appear as a distinct singlet in the ¹H NMR spectrum. The chemical shift of this signal is influenced by the solvent used, appearing at approximately 3.19 ppm in deuterochloroform (CDCl₃) and 2.76 ppm in deuterated benzene (B151609) (C₆D₆). The protons of the S-ethyl group and the N-benzyl group also show characteristic signals that can be unambiguously assigned.

Below is a table summarizing the typical ¹H NMR chemical shifts for a representative this compound derivative.

| Proton Type | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in C₆D₆ (ppm) | Multiplicity |

| N-CH ₃ | 3.19 | 2.76 | Singlet |

| N-CH ₂-Ph | 4.96 | 4.70 | Singlet |

| S-CH ₂-CH₃ | 3.29 | 3.15 | Quartet |

| S-CH₂-CH ₃ | 1.34 | 1.13 | Triplet |

| Aromatic (Ph) | 7.20-7.40 | 7.00-7.20 | Multiplet |

Data derived from studies on ethyl N-benzyl-N-methylcarbamodithioate. tandfonline.com

Carbon (¹³C) NMR Applications

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In ¹³C NMR spectra of this compound derivatives, the most characteristic signal is that of the dithiocarbamate carbon (N-C S₂). This carbon is significantly deshielded and appears at a low field, typically in the range of 190-210 ppm.

Detailed Research Findings:

The chemical shift of the dithiocarbamate carbon is sensitive to the nature of the substituents on the nitrogen and sulfur atoms. The signals for the N-methyl carbon and any S-alkyl carbons appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons. The specific chemical shifts provide a fingerprint of the molecule, allowing for its identification and the confirmation of its structure. For instance, in palladium(II) dithiocarbamate complexes, the ¹³C NMR spectra are instrumental in confirming the coordination of the dithiocarbamate ligand to the metal center. bohrium.com

The following table presents typical ¹³C NMR chemical shift ranges for the key carbon atoms in a this compound moiety.

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

| N-C S₂ | 190 - 210 |

| N-C H₃ | 35 - 50 |

| S-Alkyl | 15 - 40 |

These are general ranges and can vary depending on the specific substitution and solvent.

Advanced NMR Techniques for Stereochemical Assignments

The stereochemistry of methylcarbamodithioates is largely dictated by the rotational barrier around the C-N bond of the thioureide moiety. This bond possesses significant double bond character due to the delocalization of the lone pair of electrons from the nitrogen atom into the C=S π-system. This restricted rotation can lead to the existence of distinct stereoisomers.

Detailed Research Findings:

Variable-temperature (VT) NMR spectroscopy is a powerful advanced technique used to study the dynamics of this rotational process. tandfonline.com At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, and if the substituents on the nitrogen are different, separate signals may be observed for the corresponding protons and carbons of each rotamer. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals broaden and merge into a single, time-averaged signal.

By analyzing the line shape of the signals at different temperatures, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. tandfonline.com This provides a quantitative measure of the stereochemical stability of the molecule. For many dithiocarbamates, these energy barriers are in a range that allows for their study by VT-NMR. rsc.orgrsc.org This phenomenon is crucial in understanding the conformational behavior of these molecules in solution.

In addition to VT-NMR, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the spatial proximity of different protons in the molecule, which can help in assigning the stereochemistry of the different conformers.

Theoretical and Computational Investigations of Methylcarbamodithioate

Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost. eurjchem.com

The conformational landscape of a molecule dictates its physical and chemical properties. For methylcarbamodithioate, a key conformational feature is the rotation around the C-N bond of the dithiocarbamate (B8719985) moiety. This rotation is associated with a significant energy barrier due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair electrons. mdpi.combeilstein-journals.org

DFT calculations are instrumental in exploring the potential energy surface (PES) of this compound to identify its stable conformers and the transition states that separate them. nih.gov By systematically rotating dihedral angles and performing geometry optimizations, it is possible to locate the energy minima corresponding to different conformations. mdpi.com For instance, studies on related dithiocarbamates have shown that the planarity of the dithiocarbamate group is a critical factor in its ground state geometry. beilstein-journals.org

Computational studies on similar molecules, such as S-trifluoromethyl dithiocarbamates, have determined the rotational barriers around the C-N bond using DFT methods like B3LYP. beilstein-journals.org These studies reveal that the barrier height is influenced by the nature of the substituents on the nitrogen atom. For this compound, DFT calculations would be expected to reveal at least two stable conformers corresponding to different orientations of the methyl group relative to the dithiocarbamate plane. The calculated energy difference between these conformers and the rotational energy barrier provides insight into their relative populations at different temperatures.

Table 1: Representative Calculated Rotational Barriers for the C-N Bond in Dithiocarbamate Derivatives using DFT

| Compound | Functional/Basis Set | Calculated Rotational Barrier (kcal/mol) |

| Piperidine-derived S-trifluoromethyl dithiocarbamate | B3LYP/6-31+g | 14.6 beilstein-journals.org |

| Pyrrolidine-derived S-trifluoromethyl dithiocarbamate | B3LYP/6-31+g | 18.8 beilstein-journals.org |

| Diethylamine-derived S-trifluoromethyl dithiocarbamate | B3LYP/6-31+g** | 15.9 beilstein-journals.org |

| Methyl N,N-dimethyldithiocarbamate | B3LYP/6-311+G(2d,p) | 14.6 acs.org |

This table presents data for related compounds to illustrate the typical range of rotational barriers in dithiocarbamates as determined by DFT calculations. Specific values for this compound would require direct computational investigation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. mdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. researchgate.net

For this compound, DFT calculations can provide detailed information about the energies and spatial distributions of its frontier orbitals. In related dithiocarbamate compounds, the HOMO is often localized on the sulfur atoms of the dithiocarbamate group, indicating that this is the primary site for electrophilic attack. mdpi.comualberta.ca The LUMO, on the other hand, is typically distributed over the entire dithiocarbamate framework. unica.it

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net DFT calculations on various dithiocarbamate complexes have shown that the nature of the substituents can modulate this energy gap. set-science.com For this compound, FMO analysis would be crucial in predicting its reactivity towards electrophiles and nucleophiles, as well as its potential role in charge transfer interactions.

Table 2: Representative HOMO-LUMO Energies and Gaps for Dithiocarbamate-related Compounds from DFT Calculations

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Vanadocene dithiocarbamate complex 1 | B3LYP/LANL2DZ/6-31G(d) | -6.502 | -1.740 | 4.762 set-science.com |

| Vanadocene dithiocarbamate complex 2 | B3LYP/LANL2DZ/6-31G(d) | -5.237 | -0.152 | 5.085 set-science.com |

| Dithiocarbamate-andrographolide analogue | - | - | - | - nih.gov |

This table provides illustrative FMO data for related dithiocarbamate systems. The specific values for this compound would need to be determined through dedicated DFT calculations.

The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. DFT calculations allow for the determination of the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. researchgate.net The MEP is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. mdpi.com

In dithiocarbamate derivatives, the MEP typically shows a negative potential around the sulfur atoms, consistent with their high electron density and nucleophilicity. mdpi.comresearchgate.net Conversely, the hydrogen atoms of the methyl group and the N-H group in this compound would be expected to exhibit a positive electrostatic potential.

These charge distributions are crucial for predicting non-covalent interactions, such as hydrogen bonding and other electrostatic interactions, which govern the molecule's behavior in different environments and its potential for self-assembly. Natural Bond Orbital (NBO) analysis, another computational technique, can provide a more quantitative picture of charge distribution by assigning partial charges to each atom. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. acs.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvation, and intermolecular interactions. beilstein-journals.org

MD simulations can be used to explore the conformational dynamics of this compound in various environments, such as in the gas phase or in different solvents. jst.go.jp By simulating the molecule's trajectory over time, it is possible to observe transitions between different conformational states and to understand how the solvent influences the conformational equilibrium. tandfonline.com

For example, a study on the solvent effect on the rotational barrier of methyl N,N-dimethyldithiocarbamate employed MD simulations to investigate the role of hydrogen bonding with water molecules. acs.org Such simulations for this compound could reveal how its preferred conformation and the flexibility of its structure are affected by the polarity and hydrogen-bonding capabilities of the surrounding medium. This is particularly relevant for understanding its behavior in biological systems or in solution-phase applications. The simulations can also provide information on the timescale of conformational changes. ias.ac.in

The way molecules interact with each other determines the properties of materials in the condensed phase. MD simulations are a powerful tool for studying the intermolecular interactions of this compound, such as hydrogen bonding and van der Waals forces. eurjchem.commdpi.com In the solid state, Hirshfeld surface analysis, which is based on the electron distribution from crystallographic data or DFT calculations, can be used to visualize and quantify intermolecular contacts. researchgate.netresearchgate.netunhas.ac.id

Dithiocarbamates are known to participate in self-assembly processes, forming well-ordered structures like monolayers on surfaces or supramolecular aggregates. nih.gov Computational studies have been used to predict the self-assembly behavior of various molecules. researchgate.net MD simulations of this compound at different concentrations could be used to predict its tendency to form aggregates or self-assemble into larger structures. These simulations can reveal the preferred modes of interaction and the structural motifs that drive the self-assembly process, providing valuable insights for the design of new materials.

Conformational Dynamics in Different Environments

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, a cornerstone of molecular characterization, has been augmented by computational methods that predict vibrational frequencies. For this compound, theoretical calculations of its vibrational spectrum provide a powerful tool for interpreting experimental data and understanding its structural dynamics. These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT).

The process begins with the optimization of the molecule's geometry to find its most stable conformation, a minimum on the potential energy surface. Following this, frequency calculations are performed on the optimized structure. nih.gov These calculations yield a set of harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. Each vibrational mode is associated with a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds.

A crucial aspect of this theoretical approach is the correlation with experimental spectroscopic data, primarily from infrared (IR) and Raman spectroscopy. nsf.gov Calculated harmonic frequencies often overestimate experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets in the calculations. researchgate.net To bridge this gap, scaling factors are commonly applied to the computed frequencies. These factors are empirically determined to provide the best fit between theoretical and experimental spectra for a range of molecules. researchgate.net

The following table presents a hypothetical correlation of calculated and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3312 | 3315 | N-H stretching |

| ν(C-H) | 3010 | 2890 | 2892 | C-H stretching |

| ν(C=S) | 1250 | 1200 | 1205 | C=S stretching |

| ν(C-N) | 1050 | 1008 | 1010 | C-N stretching |

| δ(N-H) | 1580 | 1517 | 1520 | N-H bending |

| δ(CH₃) | 1450 | 1392 | 1395 | CH₃ bending |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific experimental and computational studies.

Advanced Quantum Chemical Methodologies

To gain deeper insights into the electronic structure, bonding, and potential applications of this compound, advanced quantum chemical methodologies are employed. These methods go beyond simple structural and energetic calculations, providing a more nuanced understanding of the molecule's properties.

Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous definition of an atom within a molecule based on the topology of the electron density. wikipedia.orguni-rostock.de This theory allows for the partitioning of the molecular space into atomic basins, enabling the calculation of atomic properties such as charge and energy.

A key application of AIM is the analysis of bond critical points (BCPs). A BCP is a point in the electron density where the gradient of the density is zero, and it is typically found between two bonded atoms. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide valuable information about the nature of the chemical bond.

For this compound, AIM analysis can be used to:

Characterize the nature of the C-S and C=S bonds: The values of ρ and ∇²ρ at the BCPs of these bonds can distinguish between a covalent and a more polar or ionic interaction.

Investigate intramolecular hydrogen bonding: The presence of a bond path and a BCP between a hydrogen atom and a sulfur or nitrogen atom can provide evidence for weak intramolecular interactions that influence the molecule's conformation and stability.

Quantify atomic charges: AIM provides a method for calculating atomic charges that is less dependent on the choice of basis set compared to other methods, offering a more physically meaningful picture of charge distribution.

The following table illustrates the kind of data that can be obtained from an AIM analysis of the key bonds in this compound.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C-N | ~0.25 | < 0 | Covalent |

| C=S | ~0.20 | < 0 | Covalent with some polar character |

| S-H | ~0.10 | > 0 | Polar covalent |

| C-H | ~0.28 | < 0 | Covalent |

Note: The data in this table is hypothetical and intended to illustrate the application of AIM theory.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.deq-chem.com

The key insights from an NBO analysis of this compound include:

Donor-Acceptor Interactions: NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as delocalization or hyperconjugation, are crucial for understanding the stability of the molecule and the nature of its chemical bonds. For example, the interaction between a nitrogen lone pair and an adjacent C=S π* antibonding orbital can be quantified. wisc.edu

Hybridization: The analysis provides information on the hybridization of the atomic orbitals that form the chemical bonds, offering a more detailed picture than simple valence bond theory.

Natural Atomic Charges: NBO analysis provides a method for calculating atomic charges based on the occupancy of the natural atomic orbitals.

The stabilization energy (E(2)) associated with donor-acceptor interactions is a key output of NBO analysis. A higher E(2) value indicates a stronger interaction.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C=S) | ~5-10 |

| σ(C-H) | σ(C-S) | ~1-2 |

| LP(S) | σ*(N-H) | ~0.5-1 |

Note: The data in this table is illustrative and represents typical ranges for such interactions.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. nih.gov Computational chemistry plays a vital role in the rational design and prediction of the NLO properties of new materials. arxiv.org

The key NLO properties of a molecule are its polarizability (α) and its first (β) and second (γ) hyperpolarizabilities. mdpi.com These properties describe how the electron cloud of a molecule responds to an applied electric field. Molecules with large hyperpolarizabilities are promising candidates for NLO applications.

For this compound, theoretical calculations can predict its NLO properties. These calculations are typically performed using time-dependent density functional theory (TD-DFT). The predicted values of α, β, and γ can then be compared to those of known NLO materials to assess its potential.

Factors that influence the NLO properties of a molecule include:

Electron Delocalization: Molecules with extended π-systems and significant charge transfer character often exhibit enhanced NLO responses. nih.gov

Donor-Acceptor Groups: The presence of electron-donating and electron-accepting groups can increase the molecular hyperpolarizability.

The following table presents hypothetical calculated NLO properties for this compound.

| Property | Calculated Value (a.u.) |

| Polarizability (α) | ~50-100 |

| First Hyperpolarizability (β) | ~100-500 |

| Second Hyperpolarizability (γ) | ~1000-5000 |

Note: The data in this table is hypothetical. The actual NLO properties would depend on the specific computational method and basis set used.

Reactivity and Mechanistic Pathways of Methylcarbamodithioate

Hydrolytic Degradation Pathways and Kinetics

Methylcarbamodithioate, often handled in its salt form, sodium N-methyldithiocarbamate (metam sodium), is known for its instability in aqueous environments, where it undergoes hydrolytic degradation. nih.govchemicalbook.com This process is significantly influenced by the pH of the solution and leads to the formation of several transformation products. nih.govepa.gov

pH-Dependent Hydrolysis Mechanisms

The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. nih.gov Generally, the compound is more stable in alkaline conditions (pH greater than 8.8) and degrades more rapidly in acidic to neutral conditions (pH 7 and below). nih.govepa.gov

Under acidic conditions, the degradation of this compound is accelerated. nih.govchemicalbook.com The hydrolysis half-life has been reported to be 2 days at pH 5 and 7, and it increases to 4.5 days at pH 9 in buffered aqueous solutions at 25°C. epa.govregulations.gov Another study reported hydrolysis half-lives of approximately 180 hours at pH 7 and 45.6 hours at pH 9 at 25°C. epa.gov The formation of methylamine (B109427) is favored under acidic conditions. epa.govregulations.gov

At a pH of 9.5, in a dilute aqueous solution, this compound decomposes to form methyl isothiocyanate and elemental sulfur. nih.gov However, under acidic conditions, the breakdown is more complex, yielding carbon disulfide, hydrogen sulfide (B99878), methylamine, and methyl isothiocyanate. nih.gov

The general mechanism of hydrolysis involves the reaction of the this compound molecule with water. sustainability-directory.commdpi.com This can be catalyzed by both acids and bases present in the environment. sustainability-directory.com In acidic media, the degradation proceeds through a protonated intermediate, leading to a rapid breakdown. researchgate.net

Table 1: Hydrolysis Half-life of this compound at Different pH Values (25°C)

| pH | Half-life (days) | Half-life (hours) |

| 5 | 2 epa.govregulations.gov | 48 |

| 7 | 2 epa.govregulations.gov | 48 |

| 7 | - | 180 epa.gov |

| 9 | 4.5 epa.govregulations.gov | 108 |

| 9 | - | 45.6 epa.gov |

Note: Data from different sources may vary due to different experimental conditions.

Formation of Transformation Products (e.g., Methyl Isothiocyanate, Carbon Disulfide)

The primary and most significant transformation product of this compound hydrolysis is methyl isothiocyanate (MITC). usda.govwa.gov MITC is the main active biocidal agent responsible for the pesticidal properties associated with metam (B94612) sodium. usda.govregulations.gov The conversion to MITC is a rapid abiotic decomposition process. usda.gov

Under acidic to neutral conditions, along with MITC, other major degradation products include carbon disulfide (CS2) and hydrogen sulfide (H2S). nih.govepa.gov One study reported that at pH 5, the major products of metam sodium hydrolysis were methylamine, MITC (39%), and carbon disulfide (51.2%). ca.gov Other minor products that can be formed include 1,3-dimethylthiourea (DMTU) and 1,3-dimethylurea (B165225) (DMU). epa.govregulations.gov At pH 9, in addition to MITC, a degradate identified as methylcarbamo(dithioperoxo)thioate (MCDT) was also observed. epa.govregulations.gov The formation of elemental sulfur has also been reported, particularly under alkaline conditions. nih.gov

The general degradation pathway upon dilution with water involves hydrolysis to produce MITC, CS₂, and H₂S as major products, and elemental sulfur and 1,3-dimethylthiourea as minor products. epa.gov

Oxidative Transformations and Reaction Products

In addition to hydrolysis, this compound can undergo oxidative transformations. In aqueous solutions at a high pH of 9.5, it can be oxidatively degraded to form methyl isothiocyanate and elemental sulfur. chemicalbook.com The presence of certain metal ions, such as iron and copper, can facilitate the conversion of metam sodium to MITC, which may involve an oxidative mechanism in solution. usda.gov

An extremely rapid oxidation-reduction reaction occurs between chloropicrin (B1668804) and metam sodium. usda.gov This reaction is significantly faster than the nucleophilic substitution reaction between 1,3-dichloropropene (B49464) and metam sodium. usda.gov The reaction with chloropicrin can increase the conversion of metam sodium to MITC, as MITC is a direct product of this reaction. usda.gov

Photolytic Degradation Processes

This compound is susceptible to photolytic degradation, meaning it can be broken down by light. nih.gov Solutions of the compound exposed to sunlight at pH 7 and 25°C have shown a half-life of 1.6 hours, indicating that direct photolysis is an important environmental fate process. nih.govchemicalbook.com Another study reported that metam-sodium (B1676331) degraded with a half-life of 11.9 minutes in a pH 7 aqueous buffer solution when irradiated with a xenon arc lamp, which is equivalent to 27.8 minutes of natural sunlight. epa.govepa.gov

The photoproducts identified from the degradation of this compound in water include syn- and anti-N-methylthioformamide, methylamine, methyl isothiocyanate (MITC), and sodium methylcarbamo(dithioperoxo)thioate (MCDT). epa.gov The formation of these products demonstrates that photolysis contributes to the transformation of this compound in the environment. sustainability-directory.com In contrast, the degradation on a soil surface when irradiated with a xenon lamp was found to be similar to the degradation in the dark, suggesting that photodegradation on soil may not be a significant process. epa.gov

Nucleophilic and Electrophilic Reactivity Profiles

The chemical structure of this compound allows it to participate in both nucleophilic and electrophilic reactions. The dithiocarbamate (B8719985) group contains sulfur atoms with lone pairs of electrons, making it a potent nucleophile. researchgate.netnih.gov This nucleophilic character is evident in its reaction with electrophiles. For instance, the transformation of 1,3-dichloropropene by metam sodium proceeds via an aliphatic SN2 nucleophilic substitution process. usda.gov The dithiocarbamate anion acts as the nucleophile, attacking the electrophilic carbon atom of the dichloropropene. usda.gov

The synthesis of nitrophenyl this compound derivatives occurs through the nucleophilic attack of the activated this compound salt on fluoronitrobenzene. researchgate.netsciexplore.ir The reactivity of dithiocarbamates as nucleophiles has been extensively studied. researchgate.netlmu.de

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies have been crucial in understanding the degradation pathways and reaction rates of this compound. The degradation kinetics are often studied under various conditions to determine the influence of factors like pH, temperature, and the presence of other reactants. epa.govub.romdpi.comresearchgate.netmdpi.com

Studies have shown that the conversion of metam sodium to MITC in soil is a rapid process, often completed within a few hours to a day. usda.gov The formation rate constant of MITC has been observed to decrease with an increasing initial concentration of metam sodium in soil. usda.gov In aqueous solutions, the decomposition of metam-sodium in the dark at pH 7 and 25°C was found to have a rate constant of 3.3 x 10⁻⁴ min⁻¹, corresponding to a half-life of 35 hours. acs.org

The reaction between metam sodium and other fumigants like chloropicrin and 1,3-dichloropropene has also been kinetically characterized. The second-order rate constant for the reaction between chloropicrin and metam sodium was found to be approximately two orders of magnitude greater than that for the reaction between 1,3-D isomers and metam sodium. usda.gov

The elucidation of reaction pathways often involves identifying the various transformation products and proposing mechanisms for their formation. mdpi.comresearchgate.netresearchgate.net For example, the hydrolysis pathway is understood to proceed differently under acidic and alkaline conditions, leading to a different suite of products. nih.govepa.gov Similarly, photolytic degradation pathways have been proposed based on the identified photoproducts. epa.gov These kinetic and mechanistic studies are essential for predicting the environmental fate and behavior of this compound. nih.gov

Coordination Chemistry of Methylcarbamodithioate

Methylcarbamodithioate as a Ligand: Chelation and Bonding Modes

The coordinating power of the this compound ligand stems from the two sulfur donor atoms. The electronic structure of the dithiocarbamate (B8719985) group is best described by a combination of resonance structures, which delocalize the negative charge over the two sulfur atoms and involve the nitrogen lone pair. wikipedia.orgmdpi.com This delocalization enhances the basicity of the sulfur atoms and contributes to the stability of the resulting metal complexes. wikipedia.org The small "bite angle" of the CSS group allows it to effectively chelate to metal centers. sysrevpharm.org

This compound, like other dithiocarbamates, exhibits several coordination modes, the most common of which is bidentate chelation. nih.govnih.gov

Bidentate Coordination : In this mode, both sulfur atoms of the this compound ligand bind to a single metal center, forming a stable four-membered chelate ring. wikipedia.orgchemeurope.com This is the most prevalent bonding fashion and is thermodynamically favored due to the chelate effect. nih.govresearchgate.net The bonding is typically symmetrical, with nearly equal metal-sulfur bond lengths. nih.gov

Monodentate Coordination : Although less common, the this compound ligand can coordinate to a metal ion through only one of its sulfur atoms. nih.govnih.govresearchgate.net This mode is more likely to be observed in specific circumstances, such as in polynuclear complexes or when steric hindrance from other ligands prevents bidentate chelation.

Anisobidentate Coordination : This is an intermediate mode where both sulfur atoms are bonded to the metal center, but the metal-sulfur bond lengths are significantly different. nih.govresearchgate.net

Bridging Coordination : In polynuclear complexes, the dithiocarbamate ligand can act as a bridge between two or more metal centers. This can occur in several ways, for instance, with one sulfur atom bridging two metals or with each sulfur atom coordinating to a different metal ion. This mode is particularly noted in the structural chemistry of some main group elements. mdpi.com

Table 1: Coordination Modes of Dithiocarbamate Ligands

| Coordination Mode | Description | Commonality |

|---|---|---|

| Bidentate (Chelating) | Both sulfur atoms bind to a single metal center, forming a four-membered ring. | Most Common |

| Monodentate | A single sulfur atom binds to the metal center. | Less Common |

| Anisobidentate | Both sulfur atoms bind to the metal, but with unequal bond lengths. | Intermediate |

| Bidentate (Bridging) | The two sulfur atoms of the ligand bind to two different metal centers. | Occurs in polynuclear complexes |

A variety of spectroscopic and analytical techniques are employed to characterize the bonding and structure of this compound complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the coordination mode of the dithiocarbamate ligand. The C-N stretching frequency (ν(C-N)) and the C-S stretching frequency (ν(C-S)) are particularly informative. The ν(C-N) band typically appears in the 1450-1550 cm⁻¹ region. Its position indicates the degree of double bond character in the C-N bond. A single, intense band in the 950-1050 cm⁻¹ region for the ν(C-S) stretch is characteristic of a bidentate coordination mode. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the methyl protons and the carbamate (B1207046) carbon are sensitive to the coordination environment.

UV-Visible Spectroscopy : The electronic spectra of these complexes show intense absorptions, typically in the UV and visible regions. These are often due to ligand-to-metal charge transfer (LMCT) and intraligand π-π* transitions. researchgate.netresearchgate.net For transition metal complexes, d-d transitions can also be observed, providing information about the coordination geometry. researchgate.netresearchgate.net

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. mdpi.comresearchgate.net This technique allows for the unambiguous determination of the coordination mode of the this compound ligand.

Monodentate, Bidentate, and Polydentate Coordination

Synthesis and Structural Characterization of Metal Complexes

The synthesis of this compound metal complexes is generally straightforward and high-yielding. The most common method involves the in-situ preparation of the sodium or potassium salt of this compound followed by reaction with a suitable metal salt. wikipedia.org

The general reaction is: CH₃NH₂ + CS₂ + NaOH → CH₃NHCS₂⁻Na⁺ + H₂O n(CH₃NHCS₂⁻Na⁺) + MClₙ → M(S₂CNHCH₃)ₙ + nNaCl

This compound forms stable complexes with virtually all transition metals. nih.gov These complexes exhibit a wide range of coordination numbers and geometries.

Synthesis : A common synthetic route is the salt metathesis reaction between an alkali metal this compound and a transition metal halide in a suitable solvent like water or ethanol (B145695). wikipedia.orgsysrevpharm.org Another method involves the oxidative addition of the corresponding thiuram disulfide to a low-valent metal complex. wikipedia.org

Structural Characterization : Transition metal complexes of this compound adopt various geometries. For example, Ni(II) complexes can be square planar or octahedral, while Zn(II) complexes are typically tetrahedral. nih.govresearchgate.net Iron complexes, such as Fe(S₂CNHR)₃, are often octahedral. wikipedia.org X-ray crystallography has been crucial in elucidating the structures of many of these complexes, such as those involving platinum group metals which often feature distorted octahedral geometries. mdpi.com

Table 2: Examples of Transition Metal this compound Complexes

| Complex | Metal Oxidation State | Coordination Geometry |

|---|---|---|

| [Ni(S₂CNHCH₃)₂] | +2 | Square Planar |

| [Fe(S₂CNHCH₃)₃] | +3 | Octahedral |

| [Co(S₂CNHCH₃)₃] | +3 | Octahedral |

| [Cu(S₂CNHCH₃)₂] | +2 | Square Planar |

| [Ru(S₂CNHCH₃)₃] | +3 | Distorted Octahedral mdpi.com |

This compound also readily forms complexes with main group metals.

Synthesis : The synthetic approach is similar to that for transition metals, primarily involving the reaction of a this compound salt with a main group metal halide or salt.

Structural Characterization : Zinc(II) and Cadmium(II) complexes have been studied extensively. For instance, Bis(methyldithiocarbamato-S,S')zinc features a zinc atom coordinated to two this compound ligands. evitachem.com While many main group metal complexes are monomeric with the metal in a typical coordination geometry (e.g., tetrahedral for Zn(II)), some exhibit more complex structures, including dimers or polymers where the dithiocarbamate ligand acts as a bridge. researchgate.netmdpi.com

Table 3: Examples of Main Group Metal this compound Complexes

| Complex | Metal | Coordination Geometry | Structural Features |

|---|---|---|---|

| [Zn(S₂CNHCH₃)₂] | Zinc(II) | Tetrahedral researchgate.net | Monomeric |

| [Cd(S₂CNHCH₃)₂] | Cadmium(II) | Can be dimeric or polymeric | Often features bridging ligands |

| [Pb(S₂CNHCH₃)₂] | Lead(II) | Distorted | Influenced by lone pair |

| [Sn(S₂CNHCH₃)₄] | Tin(IV) | Octahedral | Monomeric |

Transition Metal Complexes

Electronic and Geometric Structure of this compound Metal Complexes

The electronic properties of the this compound ligand have a significant impact on the structure and reactivity of its metal complexes.

The delocalized nature of the π-electrons in the S₂CN moiety is a key feature. The contribution of the thioureide resonance form (where a positive charge is on the nitrogen and negative charges are on the sulfurs) makes the ligand a "soft" donor, according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org This explains its high affinity for soft metal ions. Furthermore, this electronic flexibility allows the dithiocarbamate ligand to stabilize metal centers in a wide range of, and often unusually high, oxidation states, such as Fe(IV), Co(IV), and Cu(III). wikipedia.org

The geometry of the resulting complex is determined by the electronic configuration of the metal ion, its oxidation state, and the steric demands of the ligands. rsc.org

Tetrahedral Geometry : This is common for d¹⁰ metal ions like Zn(II) and for Co(II) in some cases. researchgate.netresearchgate.net

Square Planar Geometry : This geometry is frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). nih.gov

Octahedral Geometry : This is a common coordination geometry for many transition metals, including Fe(III), Co(III), and Ru(III), in complexes of the type M(S₂CNHCH₃)₃. mdpi.comresearchgate.net

The electronic structure and geometry are intrinsically linked. For example, the choice between a square planar and a tetrahedral geometry for a four-coordinate Ni(II) complex is dictated by the balance between ligand field stabilization energy and steric factors. The electronic spectra of these complexes provide experimental evidence for these structures, with the number and position of d-d transition bands being characteristic of a particular geometry. researchgate.net

Environmental Transformation and Chemical Fate of Methylcarbamodithioate Chemical Processes Only

Abiotic Degradation Pathways in Aqueous and Soil Environments

The primary abiotic degradation pathways for methylcarbamodithioate in the environment are hydrolysis and, to a lesser extent, photodegradation. nih.govepa.gov These processes are influenced by various environmental factors, including pH, temperature, and the presence of sunlight.

Hydrolysis is a major degradation route for this compound in both aqueous and soil environments. regulations.govcnr.it The rate of hydrolysis is significantly dependent on the pH of the medium. nih.govcnr.it In acidic solutions, this compound readily breaks down, while it is more stable under alkaline conditions (pH > 8.8). nih.gov

The primary product of this compound hydrolysis is the volatile and biocidally active compound, methyl isothiocyanate (MITC). regulations.govnih.gov Under acidic conditions, other degradation products can also be formed, including carbon disulfide, hydrogen sulfide (B99878), and methylamine (B109427). nih.gov In dilute aqueous solutions at a pH of 9.5, the decomposition of this compound yields methyl isothiocyanate and elemental sulfur. nih.gov

The degradation of this compound to MITC in moist soil is very rapid. epa.gov Laboratory studies have demonstrated that this conversion can be extremely fast, with one study reporting a half-life of just 23 minutes in aerobic soil for its parent compound, metam (B94612) sodium, to degrade to MITC. epa.govregulations.gov This rapid conversion suggests that hydrolysis is a key process governing its immediate fate upon formation in the environment.

Table 1: Hydrolysis Data for this compound and its Precursor

| Compound | Matrix | Conditions | Half-Life | Primary Product | Citation |

|---|---|---|---|---|---|

| Metam Sodium (precursor) | Aerobic Soil | Laboratory | 23 minutes | Methyl isothiocyanate (MITC) | epa.govregulations.gov |

| Metam Sodium (precursor) | Soil | Field | 7 days | Methyl isothiocyanate (MITC) | nih.gov |

| Methylcarbamodithioates | Aqueous | Acidic (pH < 7) | Rapid | Methyl isothiocyanate, Carbon disulfide, Hydrogen sulfide | nih.gov |

| Methylcarbamodithioates | Aqueous | Alkaline (pH > 8.8) | Stable | - | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Photodegradation, or the breakdown of compounds by light, is another abiotic pathway for this compound, although it is considered less significant than hydrolysis, particularly in soil. epa.gov Studies on the photolysis of its parent compound, metam sodium, on soil surfaces indicated that the rapid degradation to MITC occurred in both irradiated and dark control samples, suggesting that photolysis of the parent compound on soil is not a major degradation route. epa.gov

However, the primary degradation product, MITC, is susceptible to photodegradation. regulations.gov Once MITC volatilizes into the atmosphere, it degrades rapidly, primarily through direct photolysis. regulations.gov The half-life for MITC photolysis in the air is estimated to be between 29 and 39 hours. regulations.gov This process leads to the formation of several minor degradates, including methyl isocyanate and hydrogen sulfide. regulations.gov

Table 2: Photodegradation of this compound's Key Transformation Product

| Compound | Matrix | Process | Half-Life | Degradation Products | Citation |

|---|---|---|---|---|---|

| Methyl isothiocyanate (MITC) | Atmosphere | Direct Photolysis | 29-39 hours | Methyl isocyanate, Hydrogen sulfide | regulations.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Advanced oxidation processes (AOPs) are known to be effective in degrading a wide range of organic contaminants in water and soil by generating highly reactive species like hydroxyl radicals. ttu.eemdpi.com While specific studies focusing solely on the oxidation of this compound are limited, the principles of AOPs suggest they would be capable of transforming this compound. ttu.ee These processes can lead to the complete mineralization of organic pollutants into carbon dioxide, water, and inorganic ions. redalyc.org

The degradation of dithiocarbamates, the chemical class to which this compound belongs, can occur through oxidation, leading to various breakdown products. cnr.it Given its chemical structure, this compound would likely be susceptible to environmental oxidants.

Photodegradation Mechanisms and Intermediates

Chemical Persistence and Transformation Products Analysis

The persistence of this compound itself in the environment is generally low due to its rapid conversion to MITC. epa.govregulations.gov However, the persistence of its main transformation product, MITC, is of greater environmental significance. regulations.gov MITC is highly soluble in water, has low adsorption in soil, and is volatile, meaning it can move between soil, water, and air. regulations.gov While volatilization is a primary dissipation route for MITC, it can persist in soil and water, where its degradation is mediated by hydrolysis and microbial action. regulations.gov Field studies have shown that MITC may not be detected in soil 7 days after application, but its potential mobility raises concerns about groundwater contamination. epa.govregulations.gov

The analysis of this compound and its transformation products like MITC in environmental samples typically requires sophisticated analytical techniques. cnr.itmdpi.com Methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are often employed for their high sensitivity and specificity, allowing for the detection and quantification of these compounds at trace levels in complex matrices like soil and water. mdpi.comnih.gov Sample preparation steps, such as solid-phase extraction (SPE), are often necessary to concentrate the analytes and remove interfering substances from the matrix before analysis. cnr.itnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C2H5NS2 |

| Metam sodium | C2H4NNaS2 |

| Methyl isothiocyanate (MITC) | C2H3NS |

| Carbon disulfide | CS2 |

| Hydrogen sulfide | H2S |

| Methylamine | CH5N |

| Methyl isocyanate | C2H3NO |

| Hydroxyl radical | HO• |

| N,N'-dimethylthiuram disulfide | C6H12N2S4 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Synthesis of Novel Methylcarbamodithioate Analogs

The synthesis of this compound analogues is typically achieved through well-established, yet adaptable, chemical reactions. A primary method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This salt then acts as a nucleophile, reacting with an electrophile (often an alkyl or aryl halide) to yield the final ester product. researchgate.netnih.gov

Multicomponent reactions have emerged as an efficient strategy for synthesizing libraries of these derivatives. For instance, a one-pot reaction involving an amine, carbon disulfide, and a suitable fluoronitrobenzene can produce nitrophenyl this compound derivatives. researchgate.net This approach is valued for its procedural simplicity and the ability to generate diverse structures by varying the starting materials. researchgate.net

Another common synthetic route is the S-acylation of dithiocarbamate salts with various acyl chlorides, which yields thioanhydrides. nih.gov Furthermore, dithiocarbamate moieties can be conjugated to more complex molecules, such as naphthalimide or phthalimide (B116566) cores, to create hybrid analogues. semanticscholar.orgeurjchem.comresearchgate.net These syntheses often involve reacting a haloalkyl-substituted core molecule with a pre-formed dithiocarbamate salt. eurjchem.comresearchgate.net The purification of the resulting crude products is typically performed by crystallization or column chromatography on silica (B1680970) gel. nih.govresearchgate.net

The following table summarizes various synthetic strategies employed to generate novel this compound analogues.

| Synthetic Strategy | Reactants | Resulting Analogue Class | Key Features | Reference(s) |

| Nucleophilic Substitution | Amine, Carbon Disulfide, Alkyl/Aryl Halide | Dithiocarbamate Esters | A versatile and widely used method for forming the core dithiocarbamate ester structure. | nih.gov |

| Multicomponent Reaction | Amine, Carbon Disulfide, Fluoronitrobenzene | Nitrophenyl Dithiocarbamates | An efficient, one-pot synthesis that allows for rapid diversification of products. | researchgate.net |

| S-Acylation | Sodium Dithiocarbamate, Acyl Chloride | Dithiocarbamic Thioanhydrides | Forms a thioanhydride linkage, introducing a carbonyl group adjacent to the dithiocarbamate moiety. | nih.gov |

| Conjugation to Heterocycles | N-haloalkylphthalimide, Dithiocarbamate Salt | Phthalimide Dithiocarbamates | Introduces a phthalimide group, creating hybrid molecules with potentially new properties. eurjchem.com | eurjchem.com |

| Conjugation to Natural Products | Parthenolide (B1678480), Amine, Carbon Disulfide | Parthenolide Dithiocarbamate Esters | Attaches a dithiocarbamate functional group to a complex natural product scaffold. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Elucidation of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity is crucial for rational drug design and the development of targeted molecules. Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are instrumental in this endeavor, correlating physicochemical properties with biological or chemical activity. tandfonline.comtandfonline.com

SAR studies on various series of dithiocarbamate derivatives have provided valuable insights:

Substituents on Nitrogen: The nature of the alkyl or aryl groups (R¹, R²) attached to the nitrogen atom significantly impacts the electronic and steric profile of the ligand, which in turn affects its reactivity and binding capabilities. tandfonline.comresearchgate.net

Introduction of Specific Moieties: Attaching the dithiocarbamate group to other pharmacophores, such as quinazolinone or naphthalimide, can lead to compounds with enhanced or novel activities. semanticscholar.orgresearchgate.net For instance, the introduction of a dithiocarbamate side chain at the C-3 position of a butenolide was found to be crucial for its antitumor activity. tandfonline.com

The following table outlines key structural features and their established influence on the reactivity and activity of dithiocarbamate derivatives.

| Structural Feature/Parameter | Influence on Reactivity/Activity | Method of Study | Reference(s) |

| Hydrophobicity (log P) | Correlates with inhibitory potency against certain enzymes; can affect membrane permeability. | QSAR | tandfonline.comtandfonline.com |

| Electronic Properties (e.g., Dipole Moment) | Affects binding interactions with polar sites on target molecules. | QSAR | tandfonline.com |

| Steric Parameters (e.g., Molecular Volume) | Bulky substituents can enhance or hinder binding depending on the target's topology. | QSAR, SAR | tandfonline.comresearchgate.net |

| Hydrogen Bond Donors/Acceptors | Critical for specific binding interactions with biological targets like enzymes. | 3D-QSAR | tandfonline.com |

| N-Substituents (R¹, R²) | Modulates the electron-donating ability of the dithiocarbamate group and steric hindrance around the metal-binding site. | SAR | mdpi.com |

| Conjugated Ring Systems | Can introduce new mechanisms of action (e.g., DNA intercalation) and alter the overall biological profile. | SAR | semanticscholar.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Influence of Structural Modifications on Coordination Behavior

Dithiocarbamates, including this compound and its derivatives, are highly effective chelating agents for a wide range of metal ions due to the presence of two sulfur donor atoms. nih.govasianpubs.org The coordination chemistry of these ligands is remarkably diverse, and subtle structural modifications to the dithiocarbamate backbone can have a profound impact on the resulting metal complex's geometry, nuclearity, and stability. mdpi.comeurjchem.com

The primary factors influencing coordination behavior are:

Substituents on the Nitrogen Atom: The size and electronic nature of the substituents on the nitrogen atom influence the "bite angle" of the chelating ligand and the electronic properties of the sulfur donors. This can affect the stability and geometry of the resulting metal complex. eurjchem.com For example, bulky substituents can favor lower coordination numbers or lead to distorted geometries.

Introduction of Additional Donor Atoms: Incorporating other potential donor atoms, such as a pyridyl-nitrogen, into the ligand's side chain can lead to more complex coordination modes. mdpi.comresearchgate.net While in many transition metal complexes the pyridyl-nitrogen does not coordinate, in some cases, it can act as a bridging ligand, leading to the formation of polynuclear structures or coordination polymers. mdpi.comresearchgate.net

The Nature of the Metal Ion: The preferred coordination number and geometry of the metal ion itself (e.g., square planar for Cu(II) and Pd(II), or octahedral for Co(III) and Rh(III)) is a dominant factor in determining the final structure of the complex. mdpi.comeurjchem.comresearchgate.net Dithiocarbamates are known to stabilize metals in various oxidation states, including Cu(I), Cu(II), and Cu(III). mdpi.com

Common coordination modes for dithiocarbamate ligands include acting as symmetrical bidentate chelators, which is the most common, as well as anisobidentate (asymmetric) chelators and bridging ligands that link multiple metal centers. nih.govmdpi.com

The table below details how specific structural changes in dithiocarbamate ligands affect their coordination with metal ions.

| Structural Modification | Metal Ion(s) | Effect on Coordination Behavior | Resulting Structure/Geometry | Reference(s) |

| Variation of N-alkyl/aryl groups | Various Transition Metals | Modifies steric hindrance and electronic properties of the S-donor atoms. | Can influence metal-sulfur bond lengths and overall complex stability. | eurjchem.com |

| Introduction of a pyridyl group | Zn(II), Hg(II) | Can act as a secondary donor site, leading to bridging between metal centers. | Formation of dinuclear aggregates or coordination polymers. | mdpi.com |

| No additional donors (e.g., dialkyl) | Cu(II) | Acts as a simple bidentate chelating ligand. | Typically forms monomeric, distorted square planar complexes like [Cu(S₂CNR₂)₂]. | mdpi.com |

| No additional donors (e.g., dialkyl) | Co(III), Rh(III) | Acts as a bidentate chelating ligand, occupying two coordination sites. | Forms stable, octahedral complexes such as [M(S₂CNR₂)₃]. | eurjchem.com |

| Functionalization with phosphine (B1218219) ligands | Pt(II), Pd(II) | The primary dithiocarbamate chelation is maintained, with phosphines occupying other coordination sites. | Mixed-ligand, pseudo-square-planar complexes. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Methodologies in Methylcarbamodithioate Research

Chromatographic Techniques for Separation and Quantification of Reaction and Degradation Products

Chromatographic methods are fundamental in the study of methylcarbamodithioate, enabling the separation and quantification of the parent compound, its reaction intermediates, and degradation products from complex matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly sensitive technique for the analysis of this compound and its derivatives. nih.govmeasurlabs.com This method combines the separation capabilities of HPLC with the mass analysis capabilities of MS/MS, allowing for the precise identification and quantification of compounds, even at very low concentrations. measurlabs.commpi-bremen.de

In the context of this compound research, HPLC-MS/MS is particularly valuable for studying its degradation products. nih.govresearchgate.net For instance, forced degradation studies, which involve subjecting the compound to stress conditions such as acidic or basic hydrolysis, can lead to the formation of various degradation products. nih.govnih.gov HPLC-MS/MS can effectively separate these products and provide detailed structural information based on their fragmentation patterns. nih.govnih.gov The use of a C18 column in gradient elution mode is a common approach for achieving satisfactory separation of these degradation products. nih.govinformaticsjournals.co.in The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) or ethanol (B145695) and an aqueous solution containing additives such as formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) to ensure compatibility with the mass spectrometer. nih.gov

The structural elucidation of degradation products is a key application of HPLC-MS/MS. researchgate.net By analyzing the mass-to-charge (m/z) ratio of the parent ion and its fragment ions, researchers can deduce the chemical structure of each degradation product. nih.gov This information is critical for understanding the degradation pathways of this compound.

A "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) method is often employed for the extraction of methylated dithiocarbamates from various matrices before HPLC-MS/MS analysis. nih.gov This approach, followed by a dispersive solid-phase extraction clean-up step, ensures the removal of interfering substances and enhances the accuracy of the quantification. nih.gov The sensitivity of the HPLC-MS/MS method allows for low limits of quantification, often in the µg/kg range. nih.gov

Table 1: HPLC-MS/MS Parameters for Analysis of Dithiocarbamate (B8719985) Derivatives

| Parameter | Details |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Source | Electrospray Ionization (ESI) |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient elution with organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium formate) |

| Sample Preparation | QuEChERS extraction and dispersive solid-phase extraction cleanup nih.gov |

| Quantification | Based on calibration curves and internal standards mpi-bremen.de |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of this compound, particularly for its volatile derivatives. jfda-online.com Due to the polar nature of many dithiocarbamates and their degradation products, chemical derivatization is often necessary to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com

Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For example, perfluoroacyl derivatives of amine-containing compounds related to this compound have been successfully analyzed by GC-MS. nih.gov These derivatization methods not only enhance volatility but can also lead to the formation of characteristic fragment ions in the mass spectrometer, aiding in structural elucidation and specific identification. nih.gov The choice of derivatizing reagent can influence the retention time and the fragmentation pattern, allowing for the optimization of the analytical method. jfda-online.com

GC-MS analysis of derivatized this compound compounds typically utilizes nonpolar stationary phases, such as those found in RTX-1 or RTX-5 columns, to achieve excellent resolution. nih.gov The mass spectra obtained provide unique fragmentation patterns that allow for the specific identification of different isomers and derivatives. nih.gov

While GC-MS is a powerful tool, the derivatization step can sometimes be complex and may introduce artifacts if not performed carefully. researchgate.net Nevertheless, for certain analytes and research questions, GC-MS remains a valuable and often complementary technique to HPLC-MS/MS. nih.gov

Application of Advanced Spectroscopic Techniques for Mechanistic Studies

Spectroscopic techniques are indispensable for investigating the reaction mechanisms involving this compound. european-mrs.comfrontiersin.orgyoutube.com These methods provide detailed information about molecular structure, bonding, and electronic transitions, which are crucial for understanding how this compound interacts with other molecules and undergoes chemical transformations. imgroupofresearchers.comlabmanager.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the molecular structure of this compound and its reaction products. imgroupofresearchers.comuii.ac.idresearchgate.net It is particularly useful for elucidating the structure of newly synthesized derivatives and for studying dynamic processes. researchgate.netresearchgate.net Both solid-state and solution-state NMR can be employed to characterize these compounds. labmanager.com For instance, ¹H NMR and ¹³C NMR spectra can confirm the successful synthesis of nitrophenyl this compound derivatives. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. frontiersin.org In the context of this compound research, FT-IR spectroscopy can be used to characterize the synthesized compounds and to monitor the progress of reactions. researchgate.net The presence or absence of specific absorption bands can indicate the formation of new chemical bonds or the disappearance of starting materials. frontiersin.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is often used for quantitative analysis. imgroupofresearchers.com